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Compound of Interest

Compound Name: L-739750

Cat. No.: B15579450 Get Quote

Gaithersburg, MD – L-739,750, a peptidomimetic compound, has been identified as a highly

potent and selective inhibitor of protein farnesyltransferase (PFTase). Preclinical investigations

have demonstrated its potential as an anticancer agent, primarily through the disruption of the

function of the Ras oncoprotein, a key signaling molecule implicated in numerous human

cancers. The compound is typically administered in its methyl ester prodrug form, L-739,749, to

enhance oral bioavailability.

Biochemical and Cellular Activity
In enzymatic assays, L-739,750 exhibits potent inhibitory activity against PFTase with a half-

maximal inhibitory concentration (IC50) of 0.4 nM.[1] This targeted inhibition of

farnesyltransferase prevents the post-translational farnesylation of Ras proteins. Farnesylation

is a critical lipid modification that enables Ras to anchor to the inner surface of the plasma

membrane, a prerequisite for its signal-transducing functions. By blocking this process, L-

739,750 effectively inhibits the oncogenic activity of mutated Ras.

The cellular consequence of farnesyltransferase inhibition by compounds like L-739,750

includes the reversal of the transformed phenotype in cells carrying Ras mutations. Studies on

various farnesyltransferase inhibitors have shown they can induce flat reversion and inhibit

anchorage-independent growth in both ras-transformed cell lines and human tumor cell lines

with activating Ras mutations.

In Vivo Efficacy in Ras-Dependent Tumor Models
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The antitumor activity of farnesyltransferase inhibitors has been demonstrated in vivo using

nude mouse xenograft models. These studies have shown that administration of these

inhibitors can block the growth of tumors derived from ras-dependent cancer cells.[2] The

inhibition of tumor growth in these preclinical models is attributed to the successful inhibition of

Ras processing within the tumor cells. The use of a methyl ester prodrug, such as L-739,749,

has been a key strategy to achieve systemic exposure and demonstrate antitumor activity in

these xenograft models.[3]

Signaling Pathways and Experimental Workflows
The primary mechanism of action of L-739,750 is the inhibition of the farnesyltransferase

enzyme, which is a critical component of the Ras signaling pathway.
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Ras Signaling Pathway and FTI Intervention
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Caption: Mechanism of action of L-739,750 in the Ras signaling pathway.

A typical experimental workflow to assess the in vivo efficacy of a farnesyltransferase inhibitor

like L-739,749 is outlined below.
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In Vivo Efficacy Assessment Workflow
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Caption: A generalized workflow for evaluating the in vivo antitumor activity of L-739,749.
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Experimental Protocols
Farnesyltransferase Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency of L-739,750 against the farnesyltransferase

enzyme.

Methodology:

Enzyme and Substrates: Recombinant human farnesyltransferase is used. The substrates

are farnesyl pyrophosphate (FPP) and a biotinylated Ras-derived peptide (e.g., biotin-CVIM).

Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl2,

ZnCl2, and dithiothreitol.

Incubation: The enzyme, peptide substrate, and varying concentrations of L-739,750 are pre-

incubated. The reaction is initiated by the addition of [3H]-FPP.

Detection: The reaction is stopped, and the biotinylated peptide is captured on streptavidin-

coated plates or beads. The amount of incorporated [3H]-farnesyl is quantified using a

scintillation counter.

Data Analysis: The concentration of L-739,750 that inhibits 50% of the enzyme activity (IC50)

is calculated from the dose-response curve.

Nude Mouse Xenograft Model (In Vivo)
Objective: To evaluate the antitumor efficacy of the prodrug L-739,749 in a preclinical model.

Methodology:

Animal Model: Athymic nude mice are used as they lack a functional immune system and

can accept human tumor xenografts.

Cell Line: A human tumor cell line with a known Ras mutation (e.g., HCT-116 colon cancer

cells) is cultured.

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of

each mouse.
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Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized

into treatment and control groups. The treatment group receives L-739,749, typically via oral

gavage, at a specified dose and schedule. The control group receives the vehicle.

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and

tumor volume is calculated. Animal body weight and general health are also monitored.

Endpoint: The study is terminated when tumors in the control group reach a maximum

allowable size or after a predefined treatment period.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of

the treated group to the control group. Statistical analysis is performed to determine the

significance of the observed antitumor effect.

Quantitative Data Summary
Parameter Value Assay/Model

IC50 (PFTase) 0.4 nM In Vitro Enzyme Assay

In Vivo Efficacy
Blocks growth of ras-

dependent tumors
Nude Mouse Xenograft Model

Note: Specific quantitative in vivo efficacy data (e.g., percentage of tumor growth inhibition) and

pharmacokinetic parameters for L-739,749 are not publicly available in the provided search

results and would require access to proprietary or more detailed scientific publications. The

information presented is based on the general findings for this class of compounds and the

specific IC50 value reported for L-739,750.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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